BenchChemオンラインストアへようこそ!

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CK2 inhibition Kinase selectivity Triazolopyrimidine scaffold

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 161372-20-9) is a low-molecular-weight (204.15 g/mol) heterocyclic compound that fuses a [1,2,4]triazolo[1,5-a]pyrimidin-7-one core with a C6-linked tetrazole ring. This scaffold is structurally related to purines and has been investigated within multiple therapeutic programs, including CK2 kinase inhibition, GABAA receptor modulation, and DCN1–UBC12 protein–protein interaction antagonism.

Molecular Formula C6H4N8O
Molecular Weight 204.153
CAS No. 161372-20-9
Cat. No. B2708336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS161372-20-9
Molecular FormulaC6H4N8O
Molecular Weight204.153
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)C3=NNN=N3
InChIInChI=1S/C6H4N8O/c15-5-3(4-10-12-13-11-4)1-7-6-8-2-9-14(5)6/h1-2H,(H,7,8,9)(H,10,11,12,13)
InChIKeyCHUWWWHGKCHHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 161372-20-9): Procurement-Relevant Structural and Pharmacological Baseline


6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 161372-20-9) is a low-molecular-weight (204.15 g/mol) heterocyclic compound that fuses a [1,2,4]triazolo[1,5-a]pyrimidin-7-one core with a C6-linked tetrazole ring . This scaffold is structurally related to purines and has been investigated within multiple therapeutic programs, including CK2 kinase inhibition, GABAA receptor modulation, and DCN1–UBC12 protein–protein interaction antagonism [1]. However, publicly available primary quantitative data for this exact compound remain sparse; the evidence presented below draws on class-level and cross-study comparisons to inform selection decisions.

Why Generic Replacement of 6-(1H-Tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Is Not Advisable Without Comparative Data


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, seemingly minor structural variations—such as the presence of a 7-oxo versus a 7-amino group or the substitution pattern at position 6—can shift biological activity by orders of magnitude [1]. For example, 7-amino-triazolopyrimidine analogs bearing a C6-tetrazole exhibit CK2 IC50 values >10 µM, whereas the corresponding pyrazolo[1,5-a]pyrimidine congeners inhibit CK2 with IC50 values in the 45 nM range [2]. Likewise, 2,5-disubstituted triazolopyrimidin-7-ones demonstrate GABAergic anticonvulsant activity with ED50 values of 32–41 mg/kg, but these are not tetrazole-containing and their SAR does not directly translate to the 6-tetrazole series [3]. Consequently, assuming functional interchangeability between this compound and its closest in-class analogs without supporting head-to-head data introduces substantial risk in probe-development or procurement workflows.

Quantitative Differentiation Evidence for 6-(1H-Tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Versus Closest Structural Analogs


CK2 Kinase Inhibition: Triazolo-Scaffold Activity Gap vs. Pyrazolo Analog

In a systematic SAR study, 6-(tetrazol-5-yl)-7-amino-[1,2,4]triazolo[1,5-a]pyrimidines (series 10a–k) exhibited CK2 IC50 values >10 µM, whereas the corresponding 7-amino-pyrazolo[1,5-a]pyrimidines (series 2a–k) achieved nanomolar to low-micromolar inhibition, with the lead compound 2i (3-phenyl derivative) reaching an IC50 of 45 nM [1]. Although the target compound carries a 7-oxo rather than a 7-amino group, the triazolo core is shared, making the >200-fold activity differential a critical consideration for any application where CK2 engagement is desired—or must be avoided.

CK2 inhibition Kinase selectivity Triazolopyrimidine scaffold

Molecular Weight Advantage: Ligand Efficiency Potential vs. Larger Triazolopyrimidine Probes

With a molecular weight of 204.15 g/mol , 6-(1H-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is significantly smaller than many triazolopyrimidine-based probes. For instance, the DCN1–UBC12 inhibitor WS-383 (a triazolo[1,5-a]pyrimidine derivative) has a molecular weight of approximately 460 g/mol [1], and the GABAA-modulatory 2,5-disubstituted triazolopyrimidin-7-ones reported by Huang et al. typically exceed 350 g/mol [2]. The target compound's low molecular weight positions it favorably as a fragment-like starting point with a higher potential ligand-efficiency ceiling, provided that measurable target engagement can be established.

Ligand efficiency Fragment-based drug discovery Molecular weight

Tetrazole Bioisostere Profile: pKa and Lipophilicity Differentiation from Carboxylic Acid Congeners

The C6-tetrazole moiety of this compound serves as a carboxylic acid bioisostere, offering a pKa of approximately 4.5–4.9—comparable to the typical carboxylic acid range of 4.2–4.4—yet with measurably higher lipophilicity [1]. In systematic structure–property relationship studies, tetrazole replacement of carboxylic acid has been shown to increase logP by approximately 0.5 log units while preserving hydrogen-bonding capacity, potentially enhancing membrane permeability without sacrificing target-binding affinity [2]. This property profile differentiates the target compound from triazolopyrimidine-7-one analogs that bear carboxylic acid substituents, which may suffer from lower passive permeability.

Bioisostere Tetrazole Physicochemical properties

Recommended Procurement and Application Scenarios for 6-(1H-Tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring a Low-Molecular-Weight Triazolopyrimidine Core

The compound's molecular weight (204.15 g/mol) is significantly lower than that of advanced triazolopyrimidine probes such as WS-383 (~460 g/mol) or the GABAergic modulators reported by Huang et al. (~380 g/mol) . This makes it suitable as a fragment-sized entry point for medicinal chemistry campaigns targeting kinases, protein–protein interactions, or CNS receptors, where subsequent growth vectors can be explored from the tetrazole and the 7-oxo positions.

Negative Control for CK2 Inhibitor Screening Panels

Because the triazolo sub-series tested by Urakov et al. displayed CK2 IC50 values >10 µM—compared with 45 nM for the pyrazolo congener 2i [1]—this compound can serve as a structurally matched negative control when profiling CK2 inhibitor candidates that require a triazolopyrimidine framework. Its use helps ensure that observed cellular phenotypes are not driven by non-specific scaffold effects.

Carboxylic Acid Bioisostere Replacement in Physicochemical Profiling

The tetrazole group provides a pKa (4.5–4.9) that closely matches that of a carboxylic acid while offering approximately 0.5 log units higher lipophilicity [2]. This property makes the compound a useful tool for head-to-head physicochemical comparisons with COOH-bearing triazolopyrimidine analogs, especially when optimizing permeability in cell-based assay formats.

Quote Request

Request a Quote for 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.